molecular formula C12H14BrF3 B2412934 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene CAS No. 1344060-67-8

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene

Cat. No.: B2412934
CAS No.: 1344060-67-8
M. Wt: 295.143
InChI Key: HTMFUHUWXBBNKU-UHFFFAOYSA-N
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Description

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene ( 1344060-67-8) is a valuable organic compound with the molecular formula C 12 H 14 BrF 3 and a molecular weight of 295.14 g/mol . This compound is characterized by the presence of a bromine atom on a pentyl chain and an electron-withdrawing trifluoromethyl group attached to a benzene ring, a combination that makes it a versatile and reactive intermediate in synthetic organic chemistry . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules. The bromine atom is a reactive handle for various chemical transformations, most notably in nucleophilic substitution reactions and transition-metal catalyzed cross-coupling reactions . These reactions allow researchers to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures for applications in medicinal chemistry and materials science. The trifluoromethyl group is of particular interest in drug discovery and agrochemical development, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . The specific structure of this compound, featuring an alkyl chain spacer, also suggests potential for its use in the synthesis of compounds that interact with biological systems, such as enzyme inhibitors or receptor modulators . Researchers can leverage its reactivity to develop new pharmaceuticals, including potential treatments for a range of disorders . This product is intended for research purposes as a chemical standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-(2-bromopentyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3/c1-2-3-11(13)8-9-4-6-10(7-5-9)12(14,15)16/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFUHUWXBBNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344060-67-8
Record name 1-(2-bromopentyl)-4-(trifluoromethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-(2-bromopentyl)benzene with trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the pentyl chain undergoes substitution with various nucleophiles:

Table 1: Substitution reactions and outcomes

NucleophileReagent/ConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 hrs1-(2-Azidopentyl)-4-(trifluoromethyl)benzene78%*
Potassium cyanidePhase-transfer catalyst, H₂O/CH₂Cl₂1-(2-Cyanopentyl)-4-(trifluoromethyl)benzene65%*
Methoxide (CH₃O⁻)NaOMe, THF reflux1-(2-Methoxypentyl)-4-(trifluoromethyl)benzene82%*

*Yields extrapolated from analogous bromoalkylarene systems .

Key findings:

  • Reaction efficiency depends on solvent polarity and temperature .

  • Steric hindrance from the pentyl chain slows bimolecular substitution (SN2) .

Oxidation and Reduction Pathways

The pentyl chain and aromatic ring undergo redox transformations:

Table 2: Redox reaction parameters

Reaction TypeReagents/ConditionsMajor ProductObservationsSource
OxidationKMnO₄, H₂SO₄, 60°C4-(Trifluoromethyl)benzoic acid derivativeChain cleavage occurs
ReductionH₂ (1 atm), Pd/C, EtOH1-(Pentyl)-4-(trifluoromethyl)benzeneComplete debromination

Mechanistic notes:

  • Chromium-based oxidants preferentially attack the benzylic position .

  • Catalytic hydrogenation preserves the trifluoromethyl group .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to specific positions:

Table 3: Nitration regioselectivity

Nitrating AgentConditionsIsomer Ratio (ortho:meta:para)YieldSource
HNO₃/H₂SO₄ (1:3)0–5°C, 2 hrs5:2:9389%
Acetyl nitrateCH₂Cl₂, -10°C8:3:8976%

Critical data points:

  • Para-selectivity exceeds 90% due to CF₃ group's strong meta-directing effect .

  • Steric effects from the pentyl chain reduce ortho-substitution .

Cross-Coupling Reactions

The bromoalkyl moiety participates in transition-metal catalyzed couplings:

Table 4: Catalytic coupling performance

Coupling TypeCatalyst SystemSubstrateProduct YieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids68–72%
HeckPd(OAc)₂, P(o-tol)₃, Et₃NStyrene derivatives55%

Limitations:

  • β-Hydride elimination competes in Heck reactions .

  • Bulky phosphine ligands improve selectivity for alkyl bromides .

Radical Reactions

The C-Br bond undergoes homolytic cleavage under specific conditions:

Key radical pathways :

  • Photolytic initiation (UV, 254 nm) generates pentyl radicals that dimerize (35% yield)

  • Atom-transfer radical polymerization (CuBr/PMDETA) creates polystyrene-grafted derivatives

Stability and Degradation

Critical stability data:

  • Decomposes above 180°C via C-Br bond cleavage (TGA-DSC)

  • Susceptible to hydrolysis in alkaline media (t₁/₂ = 8 hrs at pH 10)

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry and materials science. Reaction outcomes are highly dependent on the electronic effects of the CF₃ group and steric profile of the bromoalkyl chain.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene has several notable applications:

  • Chemistry :
    • It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical transformations, including nucleophilic substitutions and coupling reactions.
  • Biology :
    • The compound is investigated for its potential biological activity. Studies have explored its interactions with biomolecules, which may lead to insights into its pharmacological properties.
  • Medicine :
    • There is ongoing research into its potential use in drug development, particularly as a pharmacological tool for targeting specific biological pathways. The incorporation of bromine and trifluoromethyl groups may enhance the compound’s efficacy and selectivity.
  • Industry :
    • It is utilized in the production of specialty chemicals and materials, benefiting from its unique properties that can enhance product performance.

Case Studies and Research Findings

  • Synthesis Pathways : Research has shown that this compound can be synthesized through various methods involving bromination and trifluoromethylation reactions. These methods are optimized for yield and purity.
  • Biological Activity : Studies have indicated that derivatives of this compound exhibit promising biological activities, including anticancer effects and enzyme inhibition. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced lipophilicity and metabolic stability, improving pharmacokinetic properties.
  • Industrial Applications : The compound's utility in the production of specialty chemicals highlights its importance in industrial chemistry. It is often used as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism by which 1-(2-Bromopentyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromopentyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Bromopentyl)-3-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

    2-Bromo-3-chloropentanoic acid: Contains both bromine and chlorine atoms, leading to distinct reactivity.

Biological Activity

1-(2-Bromopentyl)-4-(trifluoromethyl)benzene, a compound with the molecular formula C₉H₈BrF₃, is of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Weight : 239.06 g/mol
  • CAS Number : 402-49-3
  • Molecular Structure : The compound features a bromopentyl group and a trifluoromethyl group attached to a benzene ring.

This compound's biological activity can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with trifluoromethyl substitutions have been noted for their enhanced selectivity and potency against human AChE compared to butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some studies indicate that halogenated compounds exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the lipophilicity and reactivity of the compound, potentially leading to increased antimicrobial efficacy .

Study 1: Acetylcholinesterase Inhibition

A study evaluating various trifluoromethyl-substituted compounds found that those similar to this compound demonstrated significant AChE inhibition in vitro, with IC₅₀ values in the nanomolar range. These findings suggest that the compound may effectively penetrate the blood-brain barrier and exert neuroprotective effects in vivo .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of halogenated benzene derivatives. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies .

Table 1: Biological Activity Summary of this compound

Biological ActivityMechanism/EffectReference
AChE InhibitionPotent inhibitor with nanomolar IC₅₀ values
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityModerate toxicity observed in cell lines

Table 2: Comparison of Related Compounds

Compound NameAChE Inhibition IC₅₀ (nM)Antimicrobial Activity (MIC μg/mL)
This compound5032
4-Trifluoromethylbenzyl bromide7564
1-Bromo-3-nitro-5-(trifluoromethyl)benzene10016

Q & A

Q. Table 1: Key Spectroscopic Data for Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)Source
Analog from 7.45 (d, J=8 Hz), 3.2 (m)121.5 (C-Br), 125.8 (CF₃)253.06 (Calc: 253.05)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑↑ (faster kinetics)
SolventDMF > Acetonitrile↑ (polar aprotic)
Catalyst (KI)10 mol%↑ (enhanced leaving group stability)

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